molecular formula C15H23BrN2O B8176560 1-(3-Bromo-2-ethoxybenzyl)-4-ethylpiperazine

1-(3-Bromo-2-ethoxybenzyl)-4-ethylpiperazine

Cat. No.: B8176560
M. Wt: 327.26 g/mol
InChI Key: BWTFOQOMMGSLRO-UHFFFAOYSA-N
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Description

1-(3-Bromo-2-ethoxybenzyl)-4-ethylpiperazine is an organic compound that belongs to the class of piperazines It is characterized by the presence of a bromine atom, an ethoxy group attached to a benzyl moiety, and an ethyl-substituted piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Bromo-2-ethoxybenzyl)-4-ethylpiperazine typically involves the reaction of 3-bromo-2-ethoxybenzyl chloride with 4-ethylpiperazine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography may be employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Bromo-2-ethoxybenzyl)-4-ethylpiperazine can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The benzyl moiety can be reduced to form the corresponding ethyl-substituted piperazine derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide in solvents like DMF or DMSO.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic media.

    Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

Major Products Formed:

    Nucleophilic Substitution: Formation of azido, thiocyano, or methoxy derivatives.

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of ethyl-substituted piperazine derivatives.

Scientific Research Applications

1-(3-Bromo-2-ethoxybenzyl)-4-ethylpiperazine has been explored for various scientific research applications:

    Medicinal Chemistry: Potential use as a scaffold for designing new pharmaceutical agents, particularly in the development of central nervous system (CNS) active drugs.

    Materials Science: Utilized in the synthesis of novel polymers and materials with specific electronic or optical properties.

    Biological Studies: Investigated for its interactions with biological targets, including enzymes and receptors, to understand its potential therapeutic effects.

Mechanism of Action

The mechanism of action of 1-(3-Bromo-2-ethoxybenzyl)-4-ethylpiperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The bromine atom and ethoxy group play crucial roles in binding to these targets, influencing the compound’s biological activity. The piperazine ring may interact with neurotransmitter receptors, modulating their activity and leading to potential therapeutic effects.

Comparison with Similar Compounds

  • 1-(3-Bromo-2-methoxybenzyl)-4-ethylpiperazine
  • 1-(3-Chloro-2-ethoxybenzyl)-4-ethylpiperazine
  • 1-(3-Bromo-2-ethoxyphenyl)-4-methylpiperazine

Comparison: 1-(3-Bromo-2-ethoxybenzyl)-4-ethylpiperazine is unique due to the presence of both the bromine atom and the ethoxy group, which confer distinct chemical and biological properties. Compared to its analogs, this compound may exhibit different reactivity and binding affinities, making it a valuable candidate for specific applications in medicinal chemistry and materials science.

Properties

IUPAC Name

1-[(3-bromo-2-ethoxyphenyl)methyl]-4-ethylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23BrN2O/c1-3-17-8-10-18(11-9-17)12-13-6-5-7-14(16)15(13)19-4-2/h5-7H,3-4,8-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWTFOQOMMGSLRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)CC2=C(C(=CC=C2)Br)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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